![molecular formula C16H11NS B14010177 5H-Benzo[a]phenothiazine CAS No. 225-82-1](/img/structure/B14010177.png)
5H-Benzo[a]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazine typically involves the condensation of 2-aminothiophenol with 2-chlorobenzoquinone under basic conditions. The reaction is carried out in the presence of anhydrous sodium carbonate, which facilitates the formation of the phenothiazine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenothiazine core .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzo[a]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
5H-Benzo[a]phenothiazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5H-Benzo[a]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as Type I signal peptidase, which is essential for bacterial growth . Additionally, it can interfere with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
Benzo[b]phenothiazine: Another derivative with a different arrangement of the benzene and thiazine rings.
Phenoxazine: A structurally related compound with an oxygen atom replacing the sulfur atom in the thiazine ring.
Uniqueness
5H-Benzo[a]phenothiazine is unique due to its specific arrangement of the benzene and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
225-82-1 |
|---|---|
Fórmula molecular |
C16H11NS |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
5H-benzo[a]phenothiazine |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-8,10H,9H2 |
Clave InChI |
RLVBYJHKSCWXMV-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(=NC3=CC=CC=C3S2)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


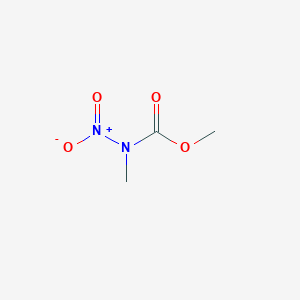
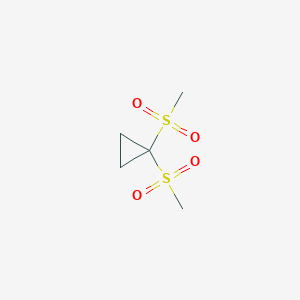
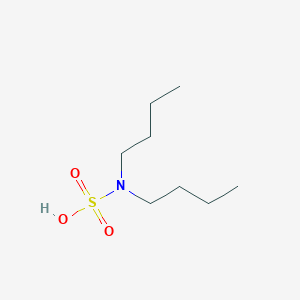
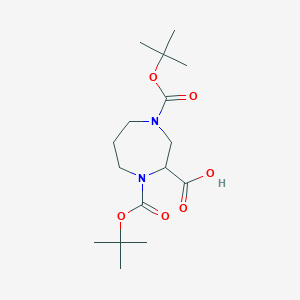

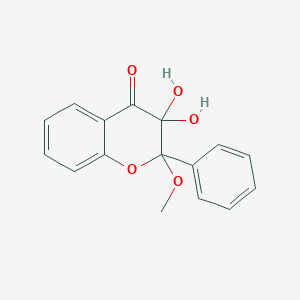
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
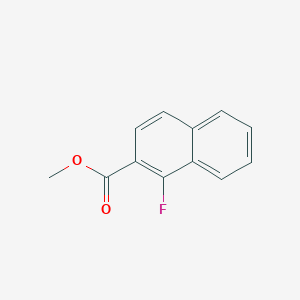
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)


![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
